6-Bromobenzo[b]thiophene-2-carbaldehyde
Overview
Description
6-Bromobenzo[b]thiophene-2-carbaldehyde is an organic compound with the molecular formula C9H5BrOS. It is a derivative of benzo[b]thiophene, featuring a bromine atom at the 6th position and an aldehyde group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[b]thiophene-2-carbaldehyde typically involves the bromination of benzo[b]thiophene followed by formylation. One common method is the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromobenzo[b]thiophene is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2nd position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: 6-Bromobenzo[b]thiophene-2-carboxylic acid.
Reduction: 6-Bromobenzo[b]thiophene-2-methanol.
Scientific Research Applications
6-Bromobenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[b]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzo[b]thiophene: Similar structure but lacks the aldehyde group at the 2nd position.
6-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Benzo[b]thiophene-2-carbaldehyde: Similar structure but lacks the bromine atom at the 6th position.
Uniqueness
6-Bromobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical reactivity and the potential for various applications in research and industry. Its unique structure enables it to serve as a versatile intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
6-bromo-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENQBZNSQSCMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718632 | |
Record name | 6-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19075-45-7 | |
Record name | 6-Bromobenzo[b]thiophene-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19075-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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